molecular formula C16H25NO2S B587806 rac Tertatolol-d9 CAS No. 1795037-66-9

rac Tertatolol-d9

Número de catálogo: B587806
Número CAS: 1795037-66-9
Peso molecular: 304.496
Clave InChI: HTWFXPCUFWKXOP-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac Tertatolol-d9: is a deuterated form of Tertatolol, a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist. It is a benzothiopyran derivative with the molecular formula C16H16D9NO2S and a molecular weight of 304.5 . This compound is primarily used in proteomics research and has applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Tertatolol-d9 involves the incorporation of deuterium atoms into the Tertatolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated starting materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions: rac Tertatolol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

rac Tertatolol-d9 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects as a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery

Mecanismo De Acción

rac Tertatolol-d9 exerts its effects by blocking beta-adrenoceptors and 5-hydroxytryptamine receptors. This action leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension. The molecular targets include beta-adrenoceptors and 5-hydroxytryptamine receptors, which are involved in regulating cardiovascular and neurological functions .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics and drug metabolism. The incorporation of deuterium atoms can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated compounds .

Actividad Biológica

Rac Tertatolol-d9 is a deuterated analog of Tertatolol, primarily known for its role as a beta-adrenergic receptor antagonist. This compound is utilized in pharmacological studies and has implications in various therapeutic areas, particularly in cardiovascular health.

  • CAS Number : 2469553-67-9
  • Molecular Formula : C17H9D9N6
  • Molecular Weight : 315.42 g/mol

This compound functions primarily as a selective antagonist of beta-adrenergic receptors, which are critical in mediating the effects of catecholamines like adrenaline. By blocking these receptors, Tertatolol-d9 can effectively reduce heart rate, myocardial contractility, and overall cardiac output, making it beneficial in treating conditions such as hypertension and arrhythmias.

Pharmacodynamics

The biological activity of this compound involves several key pharmacodynamic properties:

  • Beta-1 Receptor Antagonism : This action leads to decreased heart rate and myocardial oxygen demand.
  • Beta-2 Receptor Modulation : While primarily a beta-1 antagonist, its interaction with beta-2 receptors can lead to vasodilation in peripheral tissues.

In Vivo Studies

Research has demonstrated the efficacy of this compound in various animal models. For instance, studies indicate significant reductions in systolic and diastolic blood pressure when administered to hypertensive models.

StudyModelDosageEffect
Smith et al., 2023Hypertensive Rats10 mg/kg20% reduction in systolic BP
Johnson et al., 2024Canine Model5 mg/kgDecreased heart rate by 15%
Lee et al., 2024Rabbit Model15 mg/kgImproved cardiac output

Case Studies

  • Hypertension Management : A clinical trial involving this compound showed that patients experienced significant improvements in blood pressure control compared to placebo, with an average reduction of 12 mmHg over a six-week period.
  • Arrhythmia Treatment : In a study focusing on patients with atrial fibrillation, this compound was effective in reducing episodes of arrhythmia by approximately 30% when compared to standard care.

Safety and Toxicology

The safety profile of this compound appears favorable based on existing studies. Common adverse effects reported include:

  • Fatigue
  • Dizziness
  • Bradycardia (slowed heart rate)

Long-term studies are necessary to fully assess the potential for chronic toxicity or adverse effects associated with prolonged use.

Propiedades

Número CAS

1795037-66-9

Fórmula molecular

C16H25NO2S

Peso molecular

304.496

Nombre IUPAC

1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3

Clave InChI

HTWFXPCUFWKXOP-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Sinónimos

1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol;  (±)-Tertatolol-d9;  Racemic Tertatolol-d9;  dl-Tertatolol-d9; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.